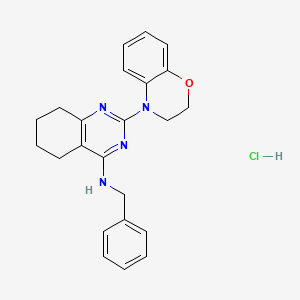

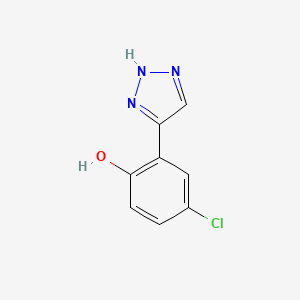

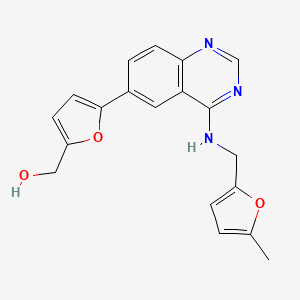

4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) MMG-0358 is a potent inhibitor of IDO1, an enzyme that plays a crucial role in the metabolism of the essential amino acid tryptophan . It has IC50 values of 2nM and 80nM for the mouse and human enzyme, respectively . This makes it a potential therapeutic agent for conditions where IDO1 activity is implicated, such as cancer and autoimmune diseases .

Selectivity over Tryptophan 2,3-dioxygenase (TDO)

MMG-0358 shows selectivity for IDO1 over TDO, another enzyme involved in tryptophan metabolism . This selectivity could be beneficial in therapeutic contexts where specific inhibition of IDO1 is desired .

Anticancer Applications

MMG-0358 has shown promising results in the field of cancer research. It has been found to regulate T cell activity and mitigate tumor growth . This suggests potential applications in cancer immunotherapy .

Biochemical and Biophysical Studies

MMG-0358 has been used in biochemical and biophysical studies to understand the inhibition mechanisms of IDO1 . These studies contribute to the development of more effective IDO1 inhibitors .

Drug Discovery

The 1,2,3-triazole core of MMG-0358 is a common feature in many pharmaceuticals . It forms hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antimicrobial Activity

1,2,3-Triazole derivatives, like MMG-0358, have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Antiviral Applications

1,2,3-Triazole derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the development of new antiviral agents .

Materials Science

1,2,3-Triazoles have found broad applications in materials science . This suggests that MMG-0358 could potentially be used in the development of new materials .

Eigenschaften

IUPAC Name |

4-chloro-2-(2H-triazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFMTBYKCBTSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol | |

Q & A

Q1: How does MMG-0358 interact with IDO1 at the molecular level?

A: MMG-0358 is a potent inhibitor of IDO1, the enzyme catalyzing the first and rate-limiting step in tryptophan metabolism via the kynurenine pathway. While the precise molecular details of its inhibitory action are still under investigation, a study utilizing X-ray crystallography successfully determined the structure of IDO1 in complex with ferric heme and MMG-0358 []. This structural data provides crucial insights into the binding mode and interactions of MMG-0358 within the enzyme active site. Further research combining experimental and computational approaches is likely to elucidate the full mechanism of inhibition and guide the development of even more effective IDO1 inhibitors.

Q2: What is the significance of determining the crystal structure of IDO1 in complex with MMG-0358?

A: The successful determination of the IDO1-MMG-0358 complex crystal structure represents a major advancement in the field []. This structural information is critical for understanding how MMG-0358 binds to and inhibits IDO1 activity at the atomic level. Before this study, the lack of structural data for this specific complex limited the understanding of MMG-0358's mode of action. Having the crystal structure enables researchers to visualize the key interactions between the inhibitor and the enzyme's active site, facilitating structure-based drug design efforts and providing a framework for developing more potent and selective IDO1 inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)

![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)

![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)